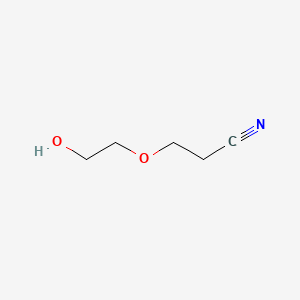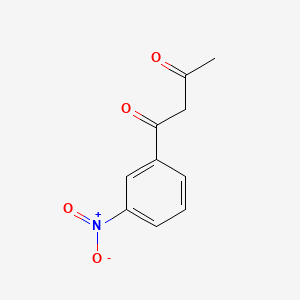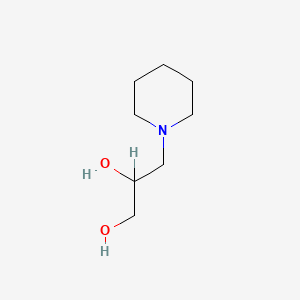
(S)-Ethyl pyrrolidine-2-carboxylate
Übersicht
Beschreibung
“(S)-Ethyl pyrrolidine-2-carboxylate” is a chemical compound that is a derivative of pyrrolidine . It is also known as S-ethyl-2-pyrrolidinecarboxylate hydrochloride (EPH), and it appears as a white crystalline powder.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “(S)-Ethyl pyrrolidine-2-carboxylate”, has been described in various studies . One method involves the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .
Molecular Structure Analysis
The molecular formula of “(S)-Ethyl pyrrolidine-2-carboxylate” is C7H13NO2 . The InChI key is QPNJHVDIRZNKOX-LURJTMIESA-N .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “(S)-Ethyl pyrrolidine-2-carboxylate”, have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors . These compounds have been computationally screened, and their binding affinity scores for COX-1 and COX-2 have been compared .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Ethyl pyrrolidine-2-carboxylate” include a molecular weight of 179.64 g/mol. The compound is also described as having a density of 1.031 .
Wissenschaftliche Forschungsanwendungen
Photopolymerization Kinetics
(S)-Ethyl pyrrolidine-2-carboxylate derivatives have been studied for their photopolymerization kinetics. For instance, 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate has been analyzed using real-time infrared spectroscopy (RTIR). Studies have shown that variations in light intensity and initiator concentration affect the curing rate of these compounds, although the final double bond conversion remains consistent, reaching almost 100% (Nie, 2008).
Synthesis of Highly Functionalized Tetrahydropyridines
Research has also explored the synthesis of highly functionalized tetrahydropyridines using derivatives of (S)-Ethyl pyrrolidine-2-carboxylate. Ethyl 2-methyl-2,3-butadienoate, for example, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Design of Influenza Neuraminidase Inhibitors
(S)-Ethyl pyrrolidine-2-carboxylate derivatives have also been instrumental in the development of influenza neuraminidase inhibitors. For instance, the compound (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (A-192558, 20e) was found to be a potent inhibitor of influenza neuraminidase, showing promise in medicinal chemistry (Wang et al., 2001).
Antibacterial Activity
Some pyrrolidine-2-carboxylate derivatives have shown antibacterial activity. For example, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, displayed antibacterial properties in vitro (Toja et al., 1986).
Wirkmechanismus
Mode of Action
The mode of action of (S)-Ethyl pyrrolidine-2-carboxylate is currently unknown due to the lack of scientific studies on this specific compound. The interaction of this compound with its potential targets and the resulting changes are subjects for future research .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to interact with various biochemical pathways . The specific pathways and downstream effects influenced by (s)-ethyl pyrrolidine-2-carboxylate remain to be elucidated .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (S)-Ethyl pyrrolidine-2-carboxylate are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of (S)-Ethyl pyrrolidine-2-carboxylate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Future research should consider these factors to optimize the use and effectiveness of this compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl (2S)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJHVDIRZNKOX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206897 | |
| Record name | L-Proline, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl pyrrolidine-2-carboxylate | |
CAS RN |
5817-26-5 | |
| Record name | L-Proline, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline Ethyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-](/img/structure/B1594552.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1594553.png)

![3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene](/img/structure/B1594561.png)





![Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate](/img/structure/B1594569.png)


